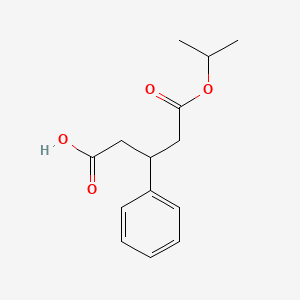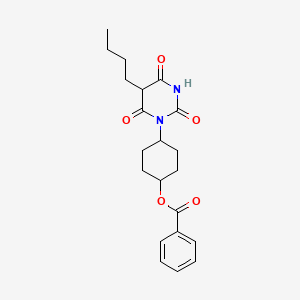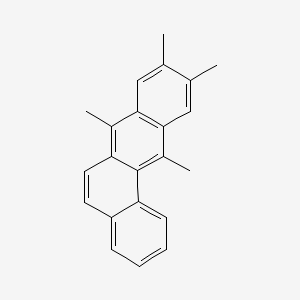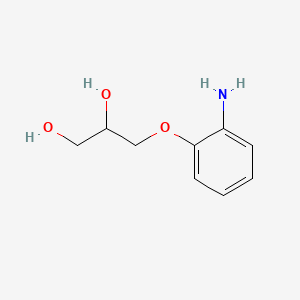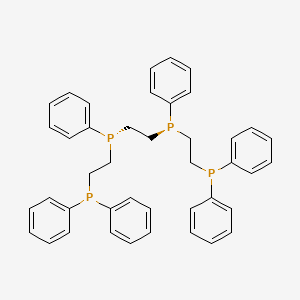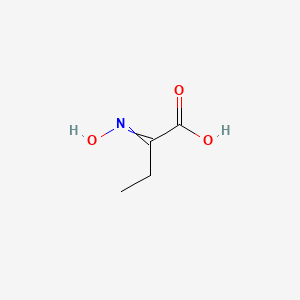
2-hydroxyiminobutanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyiminobutanoic Acid is an organic compound with the molecular formula C4H7NO3 It is a derivative of butanoic acid, where a hydroxyl group and an oxime group are attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyiminobutanoic Acid typically involves the reaction of butanoic acid derivatives with hydroxylamine under controlled conditions. One common method is the reaction of 2-oxobutanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as crystallization and chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyiminobutanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl and oxime groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include 2-oxobutanoic acid or butanoic acid derivatives.
Reduction: The major product is 2-amino-2-hydroxybutanoic acid.
Substitution: Various substituted butanoic acid derivatives can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyiminobutanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxyiminobutanoic Acid involves its interaction with various molecular targets. The hydroxyl and oxime groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybutanoic Acid: Similar in structure but lacks the oxime group.
2-Oxobutanoic Acid: Contains a ketone group instead of the oxime group.
2-Amino-2-hydroxybutanoic Acid: Formed by the reduction of 2-Hydroxyiminobutanoic Acid.
Uniqueness
This compound is unique due to the presence of both hydroxyl and oxime groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
609-30-3 |
|---|---|
Molekularformel |
C4H7NO3 |
Molekulargewicht |
117.10 g/mol |
IUPAC-Name |
2-hydroxyiminobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c1-2-3(5-8)4(6)7/h8H,2H2,1H3,(H,6,7) |
InChI-Schlüssel |
ALSXSMFPNNAYPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


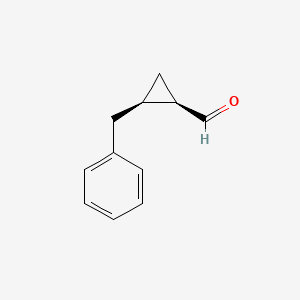


![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)

![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
